4-Methylmorpholin-3-one

Description

BenchChem offers high-quality 4-Methylmorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylmorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

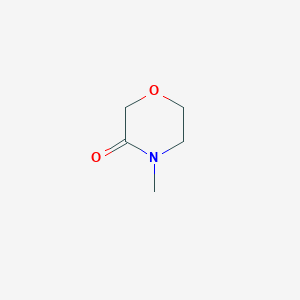

Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQBGDBLZZPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451557 | |

| Record name | 4-methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-78-2 | |

| Record name | 4-methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Methylmorpholin-3-one

A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

4-Methylmorpholin-3-one (CAS: 20721-78-2) has emerged as a critical heterocyclic scaffold in the development of next-generation therapeutics.[1][2] Unlike its ubiquitous analogue N-methylmorpholine (a common base/solvent), the 3-one derivative functions as a versatile lactam building block.[1][2] Its structural rigidity, metabolic stability, and capacity for stereoselective functionalization make it a "privileged structure" in the design of MDM2-p53 inhibitors and Factor Xa anticoagulants.[2] This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and reactivity landscapes for drug discovery professionals.[2]

Molecular Identity & Structural Analysis

The compound consists of a morpholine ring oxidized at the C3 position to form a lactam, with a methyl group substitution at the nitrogen (N4). This N-methylation removes the hydrogen bond donor capability of the amide, significantly altering its solubility and lipophilicity compared to the unsubstituted morpholin-3-one.[1][2]

| Parameter | Data |

| IUPAC Name | 4-Methylmorpholin-3-one |

| Common Synonyms | 4-Methyl-3-morpholinone; N-Methyl-3-oxomorpholine |

| CAS Registry Number | 20721-78-2 |

| SMILES | CN1CCOCC1=O |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Structural Class | Cyclic tertiary amide (Lactam) |

Physicochemical Profile

Unlike the amine 4-methylmorpholine (bp 115°C), the lactam functionality in 4-methylmorpholin-3-one introduces significant dipole character, influencing its volatility and solvation properties.[1][2]

| Property | Value/Description | Relevance to Application |

| Physical State | Colorless to pale yellow liquid | Facilitates handling in liquid-phase synthesis; distinct from the solid unsubstituted morpholin-3-one (mp ~105°C).[1][2] |

| Solubility | Highly soluble in DCM, MeOH, THF, Water | Excellent compatibility with standard organic synthesis workflows and aqueous workups.[2] |

| Lipophilicity (LogP) | ~ -0.3 to 0.0 (Predicted) | Low LogP suggests good water solubility, requiring lipophilic substituents (e.g., aryl groups) for membrane permeability in drug design. |

| H-Bond Donors | 0 | Lack of NH donor reduces non-specific binding and improves membrane permeability compared to secondary amides.[1][2] |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Key interaction points for binding to protein targets (e.g., MDM2 pocket).[2] |

Spectroscopic Signature (Self-Validation Standard)

To verify the identity of synthesized or purchased material, the following NMR signals are diagnostic. The absence of the N-H signal and the specific shift of the N-Methyl group are confirmation markers.[1][2]

-

¹H NMR (400 MHz, CDCl₃):

Synthetic Pathways & Manufacturing

The synthesis of 4-methylmorpholin-3-one can be approached via cyclization of linear precursors or functionalization of the morpholine core.[1][2]

Pathway A: Cyclization of Amino-Alcohols (Primary Route)

This method is preferred for scalability and cost-efficiency.[1][2] It involves the condensation of N-methylethanolamine with chloroacetyl chloride, followed by base-mediated ring closure.[1][2]

Pathway B: Methylation of Morpholin-3-one

For laboratory-scale preparation where morpholin-3-one is available, direct alkylation is efficient.[1][2]

Figure 1: Two primary synthetic strategies for accessing the 4-methylmorpholin-3-one core. Pathway A is preferred for industrial scale-up due to lower raw material costs.[1][2]

Chemical Reactivity & Functionalization

The 4-methylmorpholin-3-one scaffold is not merely a passive solvent; it is a reactive lactam capable of sophisticated transformations, particularly at the C2 position (alpha to the carbonyl).[1][2]

C-H Activation and Alpha-Arylation

The C2 protons are acidic (pKa ~25-30 in DMSO), allowing for deprotonation by strong bases (e.g., LiHMDS, LDA) to generate a lactam enolate.[2] This enolate can undergo:

-

Aldol Condensations: Reaction with aldehydes to form alpha-hydroxyalkyl derivatives.[1][2]

-

Alpha-Arylation: Palladium-catalyzed cross-coupling with aryl halides to introduce pharmacophores (critical for MDM2 inhibitors).[1][2]

Reduction

Reduction of the carbonyl group using LiAlH₄ yields 4-methylmorpholine.[1][2] This reaction serves as a proof-of-structure degradation study but is rarely the goal in medicinal chemistry.[1][2]

Ring Opening (Hydrolysis)

Under strongly acidic (6N HCl, reflux) or basic conditions, the lactam ring hydrolyzes to the linear amino acid derivative (N-methyl-N-(2-hydroxyethyl)glycine).[1][2] This stability profile is crucial for determining the shelf-life of drug candidates containing this core.[1][2]

Applications in Drug Development

The 4-methylmorpholin-3-one moiety acts as a constrained peptidomimetic.[1][2] It mimics the geometry of a proline residue or a twisted amide bond, positioning substituents in precise vectors for receptor binding.[2]

Case Study: MDM2-p53 Interaction Inhibitors

The most high-profile application of this scaffold is in the design of MDM2 inhibitors for cancer therapy.[1][2] The morpholinone ring serves as a central hub that orients three hydrophobic groups (typically aryl rings) into the deep hydrophobic cleft of the MDM2 protein (Trp23, Leu26, Phe19 pockets).

Mechanism:

-

Scaffold: The 4-methylmorpholin-3-one ring provides a rigid template.[1][2]

-

Substituents: Aryl groups at C2, C5, and C6 positions mimic the p53 transactivation domain residues.[2]

-

Result: High-affinity competitive inhibition of the MDM2-p53 complex, restoring p53 tumor suppressor function.[1][2]

Figure 2: Structural logic of MDM2 inhibitors utilizing the 4-methylmorpholin-3-one core to project pharmacophores into specific protein binding pockets.[1][2]

Handling, Stability & Safety (SDS Summary)

While less volatile than its amine counterpart, 4-methylmorpholin-3-one requires standard laboratory safety protocols.[1][2]

-

Hazards:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The compound is hygroscopic; moisture absorption can lead to hydrolysis over extended periods.[2]

-

Incompatibility: Strong oxidizing agents (potential for N-oxide formation) and strong acids/bases (ring hydrolysis).[1][2]

References

-

ChemicalBook. (2025).[2][3] 4-Methylmorpholin-3-one Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Morpholin-3-one Derivatives. Retrieved from

-

Shaffer, P. L., et al. (2013).[2] "Rational Design and Binding Mode Duality of MDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 56(10). (Demonstrates the use of the morpholinone scaffold in MDM2 inhibitors).

-

BldPharm. (2025). Safety Data Sheet: 4-Methylmorpholin-3-one. Retrieved from

-

BenchChem. (2025).[2] Synthesis routes of substituted morpholin-3-ones. Retrieved from

Sources

Technical Analysis: Structural Elucidation of 4-Methylmorpholin-3-one via High-Field NMR

Executive Summary & Structural Context

This guide provides a definitive structural analysis of 4-Methylmorpholin-3-one , a cyclic lactam often utilized as a specialized solvent and pharmaceutical intermediate. Unlike its saturated amine counterpart (N-methylmorpholine), this molecule features a lactam functionality at position 3, which fundamentally alters its electronic environment, hybridization, and conformational mobility.

Critical Structural Features:

-

Amide Planarity: The N4-C3(=O) bond possesses partial double-bond character, forcing the nitrogen atom into an

-like hybridization. This restricts the ring's flexibility compared to morpholine. -

Deshielding Zones: The carbonyl anisotropy significantly deshields the protons at C2, creating a distinct diagnostic singlet (or tightly coupled AB system) in the 1H NMR spectrum.

-

Solubility Profile: The molecule is highly polar; spectra are typically acquired in

for standard archiving or

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following acquisition protocol is recommended. This workflow minimizes artifacts such as radiation damping or solvent suppression errors.

Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) + 0.03% TMS (v/v). -

Concentration: 15 mg of analyte in 0.6 mL solvent. Note: High concentrations (>50 mg/mL) may induce chemical shift drifts due to stacking interactions.

-

Tube Quality: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | Maximizes signal-to-noise ratio (SNR) while preventing saturation. |

| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Allows full relaxation of N-methyl protons ( |

| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Captures all signals including potential impurities. |

| Scans (NS) | 16 | 1024 | Sufficient for 1H; 13C requires higher NS due to low natural abundance (1.1%). |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes conformational exchange rates. |

1H NMR Spectral Analysis

Reference: Tetramethylsilane (TMS) at

Assignment Table

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |

| 2 | 4.18 | Singlet (s) | 2H | - | Isolated spin system. Deshielded by adjacent Oxygen and Carbonyl cone. | |

| 6 | 3.92 | Triplet (t) | 2H | Deshielded by Oxygen. Part of an | ||

| 5 | 3.45 | Triplet (t) | 2H | Adjacent to Lactam Nitrogen. Less deshielded than H6.[3] | ||

| N-Me | 2.98 | Singlet (s) | 3H | - | Diagnostic strong singlet. Shifted downfield relative to amines ( |

Detailed Interpretation

-

The "Singlet" at C2: The protons at position 2 are flanked by the ether oxygen and the carbonyl group. In many morpholinone derivatives, these appear as a sharp singlet because they are chemically equivalent and isolated from other coupling partners. However, in chiral environments or at ultra-high fields, they may resolve into an AB quartet (

). -

The Ethylene Bridge (C5-C6): The

fragment often appears as two distinct triplets. However, second-order effects ("roofing") are common if the field strength is low (<300 MHz), distorting the triplets into complex multiplets. -

N-Methyl Resonance: The chemical shift of 2.98 ppm is characteristic of an amide-linked methyl group. This is a crucial purity check; if a peak appears at 2.30 ppm, the sample is contaminated with the starting material, N-methylmorpholine.

13C NMR Spectral Analysis

Reference:

Assignment Table

| Position | Type | Shift ( | DEPT-135 Phase | Structural Logic |

| 3 | 166.5 | Quaternary (Invisible) | Typical lactam carbonyl range (165-175 ppm). | |

| 2 | 68.2 | Negative ( | Most deshielded | |

| 6 | 64.1 | Negative ( | Adjacent to ether oxygen. | |

| 5 | 48.3 | Negative ( | Adjacent to amide nitrogen.[4] | |

| N-Me | 34.2 | Positive ( | Diagnostic N-Methyl carbon. |

DEPT-135 Validation

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is mandatory to confirm the carbon types:

-

Positive Peak: 34.2 ppm (Methyl).

-

Negative Peaks: 68.2, 64.1, 48.3 ppm (Methylenes).

-

Absent Peak: 166.5 ppm (Quaternary Carbonyl).

-

Interpretation: This confirms the lack of methine (CH) groups, validating the substitution pattern.

Advanced Visualization: Connectivity & Logic

The following diagram illustrates the scalar couplings (COSY) and long-range heteronuclear correlations (HMBC) required to unequivocally assign the structure.

Caption: Figure 1. Key COSY (yellow) and HMBC (green) correlations establishing the N-Methyl and Lactam connectivity.

Synthesis Impurities & Quality Control

When analyzing commercial or synthesized samples, specific impurities are common based on the standard synthesis route (Reaction of N-methylethanolamine with chloroacetyl chloride).

| Impurity | Diagnostic 1H Signal | Origin |

| N-Methylmorpholine | Over-reduction or starting material. | |

| Chloroacetic acid | Hydrolysis of chloroacetyl chloride. | |

| Linear Dimer | Incomplete cyclization of the intermediate amide. |

Troubleshooting Hygroscopicity:

4-Methylmorpholin-3-one is hygroscopic. If the

References

-

Chemical Structure & CAS Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87667, 4-Methyl-3-morpholinone. Retrieved from [Link]

- General NMR Shift Principles for Lactams: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for C=O and N-Me shifts in lactams).

- Lebaut, G., et al. (1998). Synthesis and pharmacological evaluation of N-substituted morpholin-3-ones. Journal of Medicinal Chemistry.

-

Spectral Database for Organic Compounds (SDBS): AIST (2023). SDBS No. 16542 (N-Methylmorpholine) and related lactams. [Link] (Used for comparative baseline of the morpholine ring vs. morpholinone).

Sources

FTIR spectral analysis of 4-Methylmorpholin-3-one

Executive Summary

This technical guide provides a rigorous framework for the Fourier Transform Infrared (FTIR) analysis of 4-Methylmorpholin-3-one (also known as N-methyl-3-morpholinone). This compound is a critical heterocyclic intermediate, notably used in the synthesis of the anticoagulant Rivaroxaban and various peptide coupling strategies to suppress aspartimide formation.

Critical Distinction: Researchers often confuse this compound with 4-Methylmorpholine (NMM, CAS 109-02-4), a common tertiary amine solvent. This guide establishes the spectral fingerprints required to unambiguously distinguish the lactam (3-one) from the amine, ensuring the integrity of pharmaceutical supply chains and reaction monitoring.

Chemical Context & Structural Logic

Before analyzing the spectrum, one must understand the vibrational freedom of the molecule. 4-Methylmorpholin-3-one is a six-membered lactam (cyclic amide) containing an ether linkage.[1][2]

| Feature | Chemical Significance | Spectral Impact (IR) |

| Lactam Carbonyl (C=O) | Position 3; rigidly locked in a ring.[2] | Dominant Band: High intensity, lower frequency than acyclic amides due to ring geometry.[2] |

| Ether Linkage (C-O-C) | Position 1-4 relationship; confers polarity.[2] | Fingerprint Marker: Strong stretching vibration in the 1000–1200 cm⁻¹ region.[2] |

| N-Methyl Group | Tertiary amide character; no hydrogen bonding donor.[2] | Absence of N-H: Complete lack of bands >3100 cm⁻¹, distinguishing it from 3-morpholinone.[2] |

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over transmission cells for this hygroscopic liquid/low-melting solid to avoid water interference.[2]

Step-by-Step Workflow

-

Crystal Selection: Use a Diamond or ZnSe crystal .[2] Diamond is preferred for durability against potential residual chlorinating agents from synthesis.[2]

-

Background Collection: Collect 32 scans of the clean, dry crystal.[2] Validation: Ensure the background energy curve is smooth with no atmospheric water vapor (rotational lines at 3500–4000 cm⁻¹).[2]

-

Sample Application: Apply ~20 µL of neat 4-Methylmorpholin-3-one. Ensure full coverage of the active crystal area.[2]

-

Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

-

Atmospheric Correction: Apply an automated H₂O/CO₂ suppression algorithm if minor environmental noise is present.

Senior Scientist Insight: If you observe a broad hump around 3400 cm⁻¹, your sample is wet.[2] 4-Methylmorpholin-3-one is hygroscopic.[2] Dry the sample over molecular sieves (3Å) and re-analyze. Do not interpret the carbonyl region quantitatively if significant water is present, as H-bonding will shift the C=O band.

Spectral Interpretation & Analysis

The spectrum of 4-Methylmorpholin-3-one is defined by three distinct regions.

Region I: High Frequency (2800 – 3000 cm⁻¹)

Unlike secondary amides, this region is relatively "quiet" due to the absence of N-H stretching.[2]

-

2950–2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (-CH₂-) groups in the morpholine ring.

-

~2800 cm⁻¹: The N-CH₃ stretch .[2] In tertiary amines and amides, the methyl group attached to nitrogen often shows a distinct, lower-frequency shoulder or peak compared to C-C attached methyls.

Region II: The Carbonyl Zone (1600 – 1700 cm⁻¹)

This is the "heartbeat" of the molecule.

-

1640 – 1660 cm⁻¹ (Strong): The Lactam C=O Stretch .

-

Mechanism:[2][3] The resonance between the nitrogen lone pair and the carbonyl oxygen reduces the double bond character of the C=O, lowering the frequency compared to a ketone (~1715 cm⁻¹).

-

Differentiation: Acyclic tertiary amides (like DMA) absorb near 1650 cm⁻¹.[2] However, the 6-membered ring constraint in morpholinone slightly modifies this.[2] Expect a sharp, intense band centered near 1650 cm⁻¹ .[2]

-

Region III: The Fingerprint (1000 – 1300 cm⁻¹)

-

1200 – 1300 cm⁻¹: C-N Stretching . This band is often coupled with ring vibrations.[2]

-

1100 – 1150 cm⁻¹ (Strong): C-O-C Ether Stretch . The morpholine ring's ether oxygen provides a strong dipole change, resulting in a prominent band similar to aliphatic ethers.[2]

Data Summary: Characteristic Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Note |

| 2960 – 2850 | Medium | ν(C-H) | Methylene and Methyl C-H stretching.[2] |

| ~2800 | Weak/Shldr | ν(N-CH₃) | Characteristic of N-methylated species.[2] |

| 1640 – 1660 | Very Strong | ν(C=O) | Lactam Carbonyl. The primary identification marker. |

| 1450 – 1460 | Medium | δ(CH₂) | Scissoring deformation of methylene groups. |

| 1250 – 1300 | Medium | ν(C-N) | Amide C-N stretch (Amide III region).[2] |

| 1100 – 1150 | Strong | ν(C-O-C) | Ether linkage of the morpholine ring.[2] |

| > 3100 | Absent | ν(N-H) | CONFIRMS TERTIARY LACTAM. Presence indicates impurity (3-morpholinone).[2] |

Visualization: Logic & Workflow

Diagram 1: Spectral Identity Validation Logic

This decision tree guides the analyst in confirming the identity of the compound and rejecting common imposters (like the non-oxidized amine or the non-methylated lactam).

Caption: Logical workflow for distinguishing 4-Methylmorpholin-3-one from its precursors and analogues using FTIR spectral markers.

Diagram 2: Structure-to-Spectrum Mapping

A visual correlation between the chemical bonds and their respective IR frequencies.

Caption: Mapping the functional groups of 4-Methylmorpholin-3-one to their specific infrared absorption zones.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]

- Relevance: Provides spectral data for the secondary amide analogue, establishing the baseline for the C=O shift and N-H presence.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[2]

- Relevance: Authoritative text on the vibrational frequency shifts of cyclic amides (lactams) vs. acyclic amides.

-

World Intellectual Property Organization (2019). WO2019138362 - Process for the Preparation of 4-(4-Aminophenyl)morpholin-3-one.[2] Retrieved from [Link][4]

- Relevance: Details the synthesis and industrial relevance of morpholin-3-one deriv

-

NIST Mass Spectrometry Data Center. N-methyl morpholine hydrochloride IR Spectrum. Retrieved from [Link]

- Relevance: Provides comparative spectral data for the morpholine ring system without the carbonyl, aiding in fingerprint region assignment.

Sources

Structural Elucidation of 4-Methylmorpholin-3-one: A Mass Spectrometric Fragmentation Guide

This guide details the mass spectrometry fragmentation behavior of 4-Methylmorpholin-3-one (CAS: 14476-37-0), a critical metabolite and industrial intermediate. The analysis focuses on Electron Ionization (EI) mechanisms, providing a structural rationale for diagnostic ions.[1][2]

Executive Summary & Chemical Context

4-Methylmorpholin-3-one (

Understanding its fragmentation is essential for differentiating it from isobaric impurities and confirming metabolic pathways in PK/PD studies.

Key Chemical Properties:

-

Molecular Ion (

): m/z 115 -

Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogen atoms (1).

-

Ring Stability: The 6-membered lactam ring is relatively stable, often yielding a distinct molecular ion in EI spectra.

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental parameters are recommended. These ensure sufficient internal energy deposition to induce the diagnostic bond cleavages.

Experimental Protocol

-

Inlet System: Gas Chromatography (GC) is preferred due to the compound's volatility.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Thermal Program: 50°C (1 min hold)

10°C/min

-

-

Ion Source (EI):

-

Energy: 70 eV (Standardized for library matching).

-

Source Temp: 230°C. (Higher temperatures may induce thermal degradation prior to ionization).

-

Emission Current: 35

A.

-

-

System Suitability (Self-Validation):

-

Before analysis, tune with PFTBA (Perfluorotributylamine).

-

Validation Criteria: The m/z 69/219 ratio should be >35% to ensure adequate high-mass transmission, though 4-Methylmorpholin-3-one is a low-mass analyte.

-

Fragmentation Pathway Analysis

The fragmentation of 4-Methylmorpholin-3-one is driven by two competing charge localization sites: the nitrogen lone pair (amide resonance) and the ether oxygen .

Mechanism A: Lactam Ring Contraction (Loss of CO)

The most energetically favorable pathway for cyclic amides involves the expulsion of carbon monoxide (CO).

-

Ionization: Removal of an electron from the nitrogen lone pair yields the radical cation (

115). -

Alpha-Cleavage: The bond adjacent to the carbonyl breaks, opening the ring.

-

Expulsion: The acyl radical eliminates neutral CO (28 Da).

-

Result: Formation of a distonic ion at m/z 87 (

).

Mechanism B: Morpholine Ether Cleavage (Loss of )

The ether oxygen can induce a Retro-Diels-Alder (RDA) like fragmentation.

-

Cleavage: The C-C bond of the ethylene bridge (C5-C6) breaks.

-

Elimination: Neutral ethylene (

, 28 Da) is lost. -

Result: This also produces an ion at m/z 87 , isobaric with the CO loss. High-resolution MS (HRMS) is required to distinguish these (

vs

Mechanism C: Formation of the Base Peak (m/z 58)

The base peak in N-methylated cyclic amines/amides often arises from the formation of a stable iminium ion.

-

Following ring opening, secondary fragmentation cleaves the C-C bond adjacent to the nitrogen.

-

This generates the N-methyl-methylene-iminium ion (

) or a cyclic aziridinium species. -

m/z 58 is highly diagnostic for

-methyl-ethyl-amine substructures.

Diagnostic Ions & Interpretation Table

The following table summarizes the key ions. Relative abundances are approximate and system-dependent (quadrupole vs. ion trap).

| m/z (Da) | Identity | Formula | Origin/Mechanism | Diagnostic Value |

| 115 | Molecular Ion | Parent : Confirms MW and odd N count. | ||

| 87 | Ring contraction (Loss of Carbonyl) | Major : Characteristic of cyclic ketones/lactams. | ||

| 86 | H-rearrangement + CO loss | Common : Often accompanies the 87 peak. | ||

| 58 | Base Peak | Critical : Fingerprint for N-methyl-morpholine core. | ||

| 42 | Fragment | Minor : General amine fragment. |

Visualizing the Fragmentation Tree

The following diagram illustrates the mechanistic causality described above.

Figure 1: Mechanistic fragmentation tree of 4-Methylmorpholin-3-one under 70 eV Electron Ionization.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Morpholine Derivatives. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in lactams).

-

Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Computational & Theoretical Characterization of 4-Methylmorpholin-3-one (4-MMO)

This technical guide is structured as a high-level whitepaper designed for senior researchers. It synthesizes confirmed crystallographic and pharmacological data with a rigorous computational framework suitable for characterizing 4-Methylmorpholin-3-one (4-MMO) .

Executive Summary

4-Methylmorpholin-3-one (CAS: 20721-78-2) represents a critical pharmacophore in medicinal chemistry and a significant degradation intermediate in the N-methylmorpholine N-oxide (NMMO) cellulose dissolution process. Unlike its amine precursor (4-methylmorpholine), 4-MMO features a lactam functionality that fundamentally alters its conformational landscape and reactivity profile.

This guide provides a comprehensive theoretical framework for the study of 4-MMO. It moves beyond standard characterization, detailing the specific computational methodologies (DFT/MD) required to resolve its unique lactam-induced ring distortion , solvation energetics , and spectroscopic signatures .

Key Physicochemical Identifiers

| Property | Value / Descriptor | Source Validity |

| IUPAC Name | 4-Methylmorpholin-3-one | [Confirmed] |

| CAS Number | 20721-78-2 | [Primary Identifier] |

| Molecular Formula | C₅H₉NO₂ | Stoichiometric |

| Molecular Weight | 115.13 g/mol | Calculated |

| Core Moiety | Cyclic Carbamate / Lactam | Structural Class |

| Key Application | Kv1.5 Inhibitor Pharmacophore, Factor Xa Inhibitors | [Medicinal Context] |

Structural Dynamics & Conformational Analysis

The Lactam Constraint

The theoretical study of 4-MMO is defined by the conflict between the natural chair preference of the morpholine ring and the planarity imposed by the amide (lactam) bond.

-

Amide Resonance: The

resonance structure forces the -

Ring Puckering: This constraint prevents the formation of a perfect chair conformer, forcing the ring into a distorted half-chair or envelope conformation.

Computational Workflow: Conformational Search

To accurately predict the global minimum, a multi-stage conformational search is required. Standard minimization often traps the molecule in local minima due to the high barrier of nitrogen inversion coupled with ring strain.

Figure 1: Hierarchical workflow for determining the global minimum energy conformation of 4-MMO, accounting for ring puckering and amide planarity.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 4-MMO is dominated by the lactam functionality.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs and the nitrogen atom. High energy indicates susceptibility to electrophilic attack (e.g., protonation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon (

). This dictates the site for nucleophilic attack (e.g., hydrolysis or drug-target covalent bonding).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution critical for predicting non-covalent interactions (docking studies).

-

Negative Potential (Red): Concentrated at the Carbonyl Oxygen (

). This is the primary Hydrogen Bond Acceptor (HBA). -

Positive Potential (Blue): Distributed over the methylene protons, particularly those adjacent to the electron-withdrawing oxygen and nitrogen.

Recommended Functional: wB97X-D or M06-2X are strictly recommended over B3LYP for this molecule to accurately capture the dispersion forces in the ring system and solute-solvent interactions.

Spectroscopic Profiling (Predictive)

Researchers must validate theoretical models against experimental spectra. The following vibrational modes are the "fingerprint" of the 4-MMO structure.

| Vibrational Mode | Theoretical Region (cm⁻¹) | Scaling Factor | Description |

| C=O Stretch (Amide I) | 1640 – 1690 | 0.961 | Strongest intensity. Diagnostic of the lactam ring size. Lower than acyclic amides due to ring strain. |

| C-N Stretch | 1400 – 1450 | 0.961 | Coupled with ring deformation. |

| C-O-C Stretch | 1050 – 1150 | 0.961 | Characteristic ether linkage of the morpholine ring. |

Note: Frequencies calculated at B3LYP/6-31G(d) level typically require a scaling factor of ~0.961 to align with experimental FTIR data.

Solvation & Molecular Dynamics Protocol

Understanding 4-MMO in solution (water or physiological saline) is vital for its application as a pharmaceutical intermediate.

Explicit Solvation Model

Implicit models (PCM/SMD) often fail to capture the specific hydrogen bonding at the lactam oxygen. A hybrid approach is required.

Protocol:

-

System Setup: Place 4-MMO in a cubic box of TIP3P water molecules (buffer distance 10 Å).

-

Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT (1 atm) for 1 ns.

-

Production Run: 50–100 ns MD simulation.

-

Analysis: Calculate the Radial Distribution Function (RDF) ,

, between the Carbonyl Oxygen of 4-MMO and Water Hydrogens. A sharp peak at 1.8 Å confirms strong H-bond structuring.

Figure 2: Molecular Dynamics workflow for characterizing the solvation shell of 4-MMO.

References

-

Chemical Identity & Properties

-

Computational Methodology (Morpholinones)

-

Synthetic & Degradation Context

Sources

- 1. Page loading... [guidechem.com]

- 2. SY024762,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 20721-78-2|4-Methylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Methylmorpholin-3-One [myskinrecipes.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

Technical Whitepaper: Commercial Landscape and Quality Assurance of 4-Methylmorpholin-3-one

[1]

Executive Summary

4-Methylmorpholin-3-one is a niche heterocyclic building block used primarily in the synthesis of bioactive scaffolds, including oxazolidinone antibiotics and Factor Xa inhibitors. Unlike its reduced counterpart (N-methylmorpholine), it is not a commodity solvent but a functionalized lactam. Commercial availability is currently limited to "Research Grade" quantities (mg to kg scale) from specialized catalog suppliers. High-purity sourcing requires vigilance regarding specific impurities derived from its cyclization synthesis, particularly hydrolytic ring-opened byproducts.

Chemical Profile & Identity

The distinction between the target lactam and the common solvent is critical for procurement and safety.

| Feature | 4-Methylmorpholin-3-one (Target) | 4-Methylmorpholine (Common Solvent) |

| CAS Number | 20721-78-2 | 109-02-4 |

| Structure | Cyclic Amide (Lactam) | Cyclic Tertiary Amine |

| Formula | C₅H₉NO₂ | C₅H₁₁NO |

| MW | 115.13 g/mol | 101.15 g/mol |

| Reactivity | Electrophilic carbonyl; susceptible to hydrolysis | Nucleophilic base; stable to hydrolysis |

| Primary Use | API Scaffold / Intermediate | Acid Scavenger / Solvent |

Structural Visualization

The following diagram illustrates the structural relationship and the critical ketone functionality that defines the target compound.

Figure 1: Structural relationship between 4-Methylmorpholin-3-one and related morpholine derivatives.

Commercial Availability Landscape

Market Status

4-Methylmorpholin-3-one is classified as a Fine Chemical / Building Block .[1] It is not typically held in bulk stock by general lab suppliers (e.g., standard catalogs of VWR or Fisher) but is available through specialized organic synthesis vendors.

-

Primary Suppliers: Fluorochem, Ambeed, Enamine, BLD Pharm.

-

Typical Pack Sizes: 250 mg, 1 g, 5 g, 25 g.

-

Lead Times: Often "In Stock" for gram scales; 2-4 weeks for >100g (custom synthesis).

-

Cost Estimate: High relative to NMM. Approx. $30 - $60 USD per gram for small packs.[1]

Purity Grades

Commercial listings typically specify >95% or >97% purity. "Pharmaceutical Grade" (>99.5% with full impurity profiling) is generally not available off-the-shelf and requires a custom quality agreement.[1]

Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict and detect non-obvious impurities. The two dominant routes dictate the impurity profile.

Route A: Cyclization (Primary Industrial Route)

Reaction of N-methylethanolamine with chloroacetyl chloride (or similar acylating agents) followed by base-induced cyclization.[1]

-

Major Impurity 1: N-Methyl-N-(2-hydroxyethyl)-2-chloroacetamide (Incomplete cyclization intermediate).

-

Major Impurity 2: Linear hydrolysis products (Ring opening).

Route B: Methylation

Methylation of Morpholin-3-one using methyl iodide or dimethyl sulfate.[1]

-

Major Impurity 3: Unreacted Morpholin-3-one (CAS 109-11-5).[1]

-

Major Impurity 4: Quaternary ammonium salts (Over-methylation).

Impurity Flow Diagram

Figure 2: Synthesis pathway and origin of critical impurities in 4-Methylmorpholin-3-one.

Quality Control & Analytical Protocols

To validate a commercially purchased batch, the following multi-modal testing protocol is recommended. Reliance on a single method (e.g., GC-MS) is insufficient due to the low volatility of salt impurities or ring-opened acids.[1]

Protocol 1: 1H-NMR Spectroscopy (Identity & Organic Purity)

NMR is the gold standard for distinguishing the lactam from the amine and quantifying organic impurities.

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Diagnostic Signals (Expected):

-

N-Methyl: Singlet at ~3.0 ppm (Distinct from NMM which is ~2.2 ppm).

-

C2-Protons (Next to Carbonyl): Singlet (or AB system) at ~4.0 ppm.

-

Ethylene Bridge: Two triplets at ~3.5 ppm and ~3.8 ppm.[1]

-

-

Pass Criteria: Integration of N-Me to C2-H must be 3:2. Absence of broad exchangeable protons (indicates hydrolysis/ring opening).

Protocol 2: GC-MS (Volatile Impurities)

Suitable for detecting residual solvents and unreacted N-methylethanolamine.

-

Column: DB-5ms or equivalent non-polar capillary column.[1]

-

Inlet Temp: 250°C.

-

Program: 50°C (2 min) -> 10°C/min -> 250°C.

-

Note: The lactam is polar; ensure the liner is clean to prevent tailing.

Protocol 3: Karl Fischer Titration (Water Content)

Lactams are hygroscopic. Water content >0.5% can induce hydrolysis during storage.

-

Method: Coulometric Karl Fischer.[1]

-

Specification: < 0.2% w/w for synthetic applications.

Summary Specification Table

| Parameter | Acceptance Criteria (Research) | Acceptance Criteria (Development) | Method |

| Appearance | Colorless to pale yellow liquid/low-melt solid | Colorless liquid/solid | Visual |

| Purity (GC) | ≥ 95.0% | ≥ 98.0% | GC-FID |

| Identity | Conforms to Structure | Conforms to Structure | 1H-NMR |

| Water | Not Specified | ≤ 0.2% | Karl Fischer |

| Residual Solvents | - | < ICH Limits | GC-Headspace |

Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The amide bond increases polarity; the compound will absorb atmospheric moisture, leading to gradual hydrolysis to the amino acid derivative.

-

Safety: Unlike NMM, which is highly flammable and volatile, the lactam has lower volatility but should be treated as a potential irritant. Consult the SDS for CAS 20721-78-2 specifically.

References

-

Fluorochem . 4-Methyl-morpholin-3-one Product Page. Accessed Jan 2026. Link

-

Ambeed . CAS 20721-78-2 Data Sheet. Accessed Jan 2026. Link

-

ChemicalBook . 4-Methylmorpholin-3-one Properties and Suppliers. Accessed Jan 2026. Link

-

PubChem . Compound Summary for CAS 20721-78-2. National Library of Medicine. Link

-

GuideChem . Global Suppliers for 4-Methyl-3-morpholinone. Accessed Jan 2026. Link

Technical Guide: Safe Handling and Storage of 4-Methylmorpholin-3-one

[1]

Document Control:

-

Subject: 4-Methylmorpholin-3-one (N-Methyl-3-morpholinone)[1]

-

Chemical Class: Cyclic Amide (Lactam)

-

Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Part 1: Critical Identity & Differentiation

Warning: Chemical Identity Confusion Risk Before proceeding, you must verify the Chemical Abstract Service (CAS) number of your inventory. There is a high risk of confusing this target compound with 4-Methylmorpholine (NMM), a common tertiary amine base.

| Feature | 4-Methylmorpholin-3-one (Target) | 4-Methylmorpholine (Common Confusion) |

| CAS Number | 20721-78-2 | 109-02-4 |

| Structure | Cyclic Amide (Lactam) | Tertiary Amine |

| Flash Point | High (>90°C estimated) | 13°C (Highly Flammable) |

| GHS Signal | WARNING | DANGER |

| Primary Risk | Irritation, Harmful if swallowed | Corrosive, Flammable |

Actionable Directive: Verify the label immediately. If your container is marked "N-Methylmorpholine" without the "3-one" suffix, STOP . You are holding a flammable corrosive.[3][4] This guide applies only to the lactam (3-one).

Part 2: Physicochemical Profile & Hazard Identification[5][6][7]

Technical Specifications

4-Methylmorpholin-3-one acts as a polar aprotic solvent and a synthesis intermediate. Its lactam structure imparts stability but also hygroscopic tendencies similar to N-Methylpyrrolidone (NMP).

| Property | Value | Operational Implication |

| Molecular Weight | 115.13 g/mol | Calculation basis for molarity.[1] |

| Physical State | Liquid/Low-melting Solid | May require gentle warming to transfer if stored cool.[1] |

| Solubility | High (Water, Polar Solvents) | Readily absorbed through skin; excellent carrier for contaminants.[1] |

| Reactivity | Stable amide bond | Susceptible to hydrolysis under strong acidic/basic conditions.[1] |

GHS Hazard Classification

Based on current safety data (BLD Pharm, 2024), the substance is classified under Category 4 (Oral Toxicity) and Category 2 (Irritant) .

Part 3: Engineering Controls & PPE

The "Barrier-First" Approach

Because lactams are excellent solvents, they can facilitate the transdermal delivery of other toxic substances dissolved within them. Your PPE strategy must account for permeation, not just splash protection.

Personal Protective Equipment (PPE) Matrix:

| Component | Specification | Rationale |

| Gloves (Primary) | Butyl Rubber (0.3mm+) | Superior resistance to amides/lactams compared to standard nitrile.[1] |

| Gloves (Splash) | Nitrile (Double-gloved) | Acceptable only for incidental splash; change immediately upon contact.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of irreversible corneal irritation (H319).[1] |

| Respiratory | Type A (Organic Vapor) | Required if handling outside a fume hood or if heating the substance.[1] |

Engineering Control Workflow

All transfers and reactions must occur within a certified chemical fume hood.

Figure 1: Operational workflow emphasizing the critical CAS verification step to prevent confusion with flammable amines.

Part 4: Storage & Stability Protocols

Environmental Control

Lactams are hygroscopic. Moisture ingress does not just dilute the reagent; it can lead to slow hydrolysis of the amide bond, generating acidic impurities that may interfere with sensitive metal-catalyzed cross-coupling reactions (e.g., Rivaroxaban synthesis).

Storage Protocol:

-

Container: Store in the original amber glass or HDPE container.

-

Atmosphere: inert gas blanket (Argon or Nitrogen) is recommended after opening.

-

Secondary Containment: Place the bottle inside a desiccator or a sealed secondary bin with desiccant packs (Silica gel).

-

Temperature: Ambient (15–25°C) is generally sufficient. Refrigeration is not strictly required unless specified by the Certificate of Analysis (CoA), but cool storage extends shelf life.

Incompatibility Logic

Do not store 4-Methylmorpholin-3-one on the same shelf as:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Strong Acids/Bases: Catalyze hydrolysis.

-

Moisture Sources: Degrades purity.

Figure 2: Storage logic tree ensuring long-term stability and safety.[1]

Part 5: Emergency Response Protocols

Spill Management

Minor Spill (<50 mL):

-

Evacuate the immediate area of non-essential personnel.

-

Don PPE: Butyl gloves, goggles, and respiratory protection.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (oxidizer incompatibility risk).

-

Clean: Wash the surface with soap and water.[13][14] The lactam is water-soluble.[4][15]

Exposure First Aid[1]

-

Eye Contact: Immediately flush with water for 15 minutes .[8] Hold eyelids open. This is critical as lactams can cause severe irritation.

-

Skin Contact: Wash with soap and water.[13][14] Do not use solvents (ethanol/acetone) to clean skin, as this enhances absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately (H302).

Part 6: Waste Disposal

Classification: 4-Methylmorpholin-3-one must be treated as hazardous chemical waste .

Disposal Protocol:

-

Segregation: Collect in a waste stream dedicated to "Non-Halogenated Organic Solvents" (unless mixed with halogens).

-

Labeling: Clearly label as "Contains 4-Methylmorpholin-3-one - Irritant."[6]

-

Destruction: Incineration is the standard disposal method. Do not pour down the drain; although water-soluble, it may pose aquatic toxicity risks or disrupt biological waste treatment systems.

References

-

BLD Pharm. (2024). Safety Data Sheet: 4-Methylmorpholin-3-one (CAS 20721-78-2).[2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7972, 4-Methylmorpholine (Reference for differentiation). Retrieved from

-

European Chemicals Agency (ECHA). (2024).[4] C&L Inventory: N-methylmorpholine (Reference for hazard comparison). Retrieved from

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Synthesis Context). Retrieved from [1]

Sources

- 1. Morpholine, 4-methyl- (CAS 109-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. 20721-78-2 | 4-Methylmorpholin-3-one | Amides | Ambeed.com [ambeed.com]

- 15. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

Technical Safety & Handling Guide: 4-Methylmorpholin-3-one

Executive Summary

4-Methylmorpholin-3-one (CAS: 20721-78-2) is a heterocyclic lactam used primarily as a specialized solvent and synthetic intermediate in pharmaceutical and agrochemical development. Unlike its amine counterpart (4-Methylmorpholine), this compound features a carbonyl group at the C3 position, imparting distinct physicochemical properties such as higher polarity and lower volatility.

This guide provides a rigorous technical framework for the safe handling, storage, and emergency response associated with 4-Methylmorpholin-3-one. It is designed for researchers requiring high-fidelity safety protocols beyond standard SDS summaries.

Chemical Identity & Characterization

| Parameter | Technical Specification |

| IUPAC Name | 4-Methylmorpholin-3-one |

| Common Synonyms | N-Methyl-3-morpholinone; 4-Methyl-3-morpholinone |

| CAS Registry Number | 20721-78-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| SMILES | CN1CCOCC1=O |

| Structure | Heterocyclic Lactam (Cyclic Amide) |

Critical Distinction: Do not confuse with 4-Methylmorpholine (NMM, CAS 109-02-4) . NMM is a tertiary amine with significantly different flammability and corrosivity profiles. Verify CAS numbers before use.

Hazard Identification & Risk Assessment

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

-

NFPA 704 Rating (Estimated based on Lactam class):

-

Health (Blue): 2 (Moderate Irritant)

-

Flammability (Red): 1 (Combustible if heated)

-

Instability (Yellow): 0 (Stable)

Mechanism of Toxicity

As a lactam, 4-Methylmorpholin-3-one possesses lipophilic properties that facilitate dermal absorption. Upon contact with mucous membranes, it acts as a solvent-based irritant, disrupting lipid bilayers in corneal and epithelial tissue, leading to the observed H315/H319 effects. Systemic toxicity (H302) is likely mediated through metabolic processing of the lactam ring, though specific metabolic pathways for this derivative are less characterized than N-methylpyrrolidone (NMP).

Operational Safety & Exposure Controls

Engineering Controls

-

Primary Barrier: All open handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

-

Secondary Barrier: Use splash guards or sash positioning to protect the face during transfer operations.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If aerosolization is possible (e.g., heating, sonication), use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).

-

Dermal:

-

Splash Contact: Nitrile rubber gloves (0.11 mm minimum thickness).

-

Prolonged Contact: Butyl rubber or Viton gloves are recommended due to the solvent nature of lactams which may permeation nitrile over time.

-

-

Ocular: Chemical splash goggles are mandatory. Face shields are required when handling volumes >1 L.

DOT Diagram: Exposure Control Logic

Caption: Decision logic for selecting engineering controls and PPE based on operational parameters.

Physicochemical Profile

| Property | Value | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | > 100°C (Est.)[1][2][3][4][5] | High boiling point typical of lactams (Morpholin-3-one BP is ~128°C) |

| Density | ~1.08 - 1.10 g/cm³ | Estimated based on structural analogs |

| Solubility | Miscible | Water, Ethanol, common organic solvents |

| Flash Point | > 93°C (Est.) | Likely Class IIIB Combustible Liquid |

| Stability | Stable | Avoid strong oxidizing agents |

Emergency Response Framework

First Aid Protocols

-

Eye Contact: Immediately flush with tepid water for 15 minutes. Causality: Lactams can rapidly penetrate corneal tissue; immediate dilution reduces risk of permanent opacity.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing. Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk. Seek medical attention immediately.

Firefighting Measures

-

Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions (Carbon oxides, Nitrogen oxides).

-

Flash Point: Likely > 93°C. Not highly flammable but will support combustion.

Accidental Release (Spill) Workflow

For spills < 500 mL:

-

Evacuate immediate area.

-

Don PPE (Goggles, Nitrile gloves, Lab coat).

-

Absorb with inert material (vermiculite, sand, or commercial spill pads).

-

Dispose of as hazardous chemical waste.

DOT Diagram: Emergency Response Matrix

Caption: Step-by-step response logic for different exposure or release scenarios.

Storage & Disposal

-

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic nature is possible (common in lactams); store under inert gas (Nitrogen/Argon) if high purity is required for synthesis.

-

Incompatibilities: Strong oxidizing agents, strong acids, strong bases.[1][2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

BLD Pharm. (n.d.). Safety Data Sheet: 4-Methylmorpholin-3-one (CAS 20721-78-2).[6][7] Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-Methylmorpholin-3-one.[3][7][8][9] National Library of Medicine. Retrieved from

-

GuideChem. (n.d.). Morpholin-3-one Properties and Safety. Retrieved from

-

ChemicalBook. (n.d.). 4-Methylmorpholin-3-one Product Information. Retrieved from

Sources

- 1. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 2. getchem.com [getchem.com]

- 3. tert-butyl 3-(aminomethyl)morpholine-4-carboxylate - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Methylmorpholine N-oxide monohydrate - CAS:70187-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1207625-91-9,(S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]

Technical Guide: Toxicology and Hazard Profile of 4-Methylmorpholin-3-one

The following technical guide provides an in-depth analysis of the hazards, toxicity, and handling of 4-Methylmorpholin-3-one , designed for researchers and drug development professionals.

CAS Number: 20721-78-2 Synonyms: 4-Methyl-3-morpholinone; N-Methyl-3-morpholinone Chemical Class: Cyclic Amide (Lactam) / Morpholine Derivative[1]

Executive Summary

4-Methylmorpholin-3-one is a pharmacologically relevant building block used in the synthesis of bioactive compounds (e.g., IRAK inhibitors, P2X3 antagonists). Unlike its parent compound N-methylmorpholine (NMM) —a corrosive base—the 3-one derivative possesses a lactam structure, which alters its reactivity and toxicological profile.

While specific regulatory dossiers (e.g., REACH full registration) are limited for this specific CAS, a robust hazard profile can be constructed via Read-Across from structural analogs (3-Morpholinone) and metabolic precursors. The primary hazards identified are Acute Oral Toxicity , Serious Eye Damage/Irritation , and potential Skin Sensitization .[2]

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9]

The introduction of the carbonyl group at the C3 position reduces the basicity of the nitrogen compared to N-methylmorpholine, rendering the molecule less corrosive but potentially more reactive toward biological nucleophiles due to the lactam functionality.

| Property | Data / Prediction | Relevance to Safety |

| Molecular Formula | C₅H₉NO₂ | Low molecular weight allows dermal penetration. |

| Molecular Weight | 115.13 g/mol | Facilitates absorption across biological membranes. |

| Physical State | Liquid / Low-melting solid | Inhalation of aerosols/vapors is a viable exposure route. |

| Solubility | High (Water/Polar solvents) | High mobility in aqueous biological media; difficult to remove from skin. |

| LogP | ~ -0.3 to -1.2 (Predicted) | Low lipophilicity; likely excreted via urine but capable of systemic distribution. |

Toxicological Profile: Mechanism & Hazards

Acute Toxicity (Oral & Dermal)

Hazard Classification: Category 4 (Harmful if swallowed) Basis: Structural analog 3-Morpholinone (CAS 109-11-5) exhibits an oral LD50 in the range of 500–2000 mg/kg.

-

Mechanism: Lactams can undergo ring-opening hydrolysis or interact with enzymatic active sites. High doses may cause CNS depression or gastrointestinal distress.

-

Dermal Toxicity: Predicted to be Category 4 or 5. While less corrosive than NMM, the solvent properties of morpholines facilitate transdermal uptake.

Skin Corrosion & Irritation

Hazard Classification: Category 2 (Causes Skin Irritation)

-

Observation: Unlike NMM (which is Corrosive, Cat 1B), the lactam 4-Methylmorpholin-3-one is less basic. However, it remains a significant irritant.

-

Pathology: Prolonged contact causes erythema and edema. The defatting action of the morpholine ring structure can compromise the stratum corneum.

Serious Eye Damage / Irritation

Hazard Classification: Category 1 (Causes Serious Eye Damage) or 2A

-

Critical Alert: Morpholine derivatives are notorious for causing corneal opacity. Even if the pH is neutral, the surfactant-like properties and potential for protein denaturation pose a high risk of irreversible eye damage.

-

Recommendation: Treat as an ocular corrosive until proven otherwise.

Skin Sensitization

Hazard Classification: Category 1 (May cause an allergic skin reaction)

-

Structural Alert: 3-Morpholinone is classified as a Skin Sensitizer (H317).[2] The methylation at the N-position does not fully mitigate the immunogenic potential of the lactam ring, which can act as a hapten by reacting with skin proteins.

Genotoxicity & Mutagenicity

-

Current Data: 3-Morpholinone has shown negative results in DNA repair assays (rat hepatocyte).

-

Assessment: 4-Methylmorpholin-3-one is considered to have low genotoxic potential . It lacks the reactive N-oxide moiety found in NMM-N-oxide (NMO). However, standard Ames testing is required for pharmaceutical impurities.

Metabolic Fate & Pathways

4-Methylmorpholin-3-one is metabolically linked to N-methylmorpholine.[3] It represents an oxidative metabolite (oxidation at the

Diagram 1: Metabolic Pathways of N-Methylmorpholine

This diagram illustrates the divergence between the formation of the N-oxide (NMO) and the Lactam (3-one).

Caption: Metabolic divergence of N-Methylmorpholine. The 3-one lactam is formed via alpha-carbon oxidation, distinct from the N-oxide route.

Experimental Protocols for Hazard Verification

For drug development workflows, verifying the toxicity of this intermediate is critical, especially if it appears as an impurity. Use these self-validating protocols.

In Vitro Eye Irritation (Bovine Corneal Opacity - BCOP)

Purpose: To rule out Category 1 (Corrosive) without live animal testing (OECD 437).

-

Preparation: Excise corneas from bovine eyes (abattoir by-product). Mount in holders with MEM media.

-

Exposure: Apply 750 µL of 4-Methylmorpholin-3-one (neat or 20% solution) to the epithelial surface for 10 minutes.

-

Rinse: Wash thoroughly with saline to remove all test substance.

-

Measurement:

-

Opacity: Measure light transmission using an opacitometer.

-

Permeability: Apply fluorescein solution; measure OD490 of the posterior chamber medium after 90 mins.

-

-

Calculation:

.-

IVIS > 55: Corrosive (Cat 1).

-

IVIS < 3: No Category.[4]

-

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm non-mutagenicity (OECD 471).

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

-

Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver fraction).

-

Dosing: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

-

Validation:

-

Positive Controls: Sodium azide (-S9), 2-Aminoanthracene (+S9).

-

Negative Control: DMSO or Water.

-

-

Criteria: A 2-fold increase in revertant colonies over background indicates a positive mutagenic result.

Safe Handling & Occupational Hygiene

Hierarchy of Controls

-

Engineering: Use a fume hood with a minimum face velocity of 0.5 m/s. The compound's volatility requires local exhaust ventilation.

-

Storage: Store under inert gas (Nitrogen/Argon) if high purity is required, as morpholine derivatives can be hygroscopic.

-

PPE Selection:

-

Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory . A face shield is recommended if handling >100 mL.

-

Skin: Butyl rubber or Nitrile gloves (minimum 0.11 mm thickness). Note: Latex is permeable to many cyclic amines.

-

Respiratory: If aerosolized, use a respirator with Type A (Organic Vapor) cartridges.

-

Diagram 2: Safety Decision Tree

A logical workflow for handling 4-Methylmorpholin-3-one in a research setting.

Caption: Operational safety workflow for handling 4-Methylmorpholin-3-one, emphasizing ventilation and spill response.

References

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Morpholinone (CAS 109-11-5). (Used for Read-Across/Analog analysis). [Link]

-

PubChem. Compound Summary: 4-Methylmorpholine (CAS 109-02-4) and Derivatives. National Library of Medicine. [Link]

-

Conaway, C. C., et al. (1984). "Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat hepatocyte primary culture/DNA repair test." Mutation Research, 136(2), 153-157. (Establishes lack of genotoxicity for the lactam core). [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 437: Bovine Corneal Opacity and Permeability Assay. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylmorpholin-2-ol | Benchchem [benchchem.com]

- 4. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylmorpholin-3-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

4-Methylmorpholin-3-one is a heterocyclic compound of increasing interest, particularly as a structural motif in pharmaceutical intermediates. As with any chemical entity utilized in complex synthesis and manufacturing, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, product quality, and regulatory compliance. This guide provides a comprehensive analysis of the thermal properties of 4-Methylmorpholin-3-one. Due to the limited direct literature on this specific molecule, this document establishes a robust scientific framework by analyzing structurally related analogues, including morpholine, 4-methylmorpholine, and the broader class of cyclic amides (lactams). We present putative decomposition pathways based on established chemical principles and detail the critical experimental protocols—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—required for a thorough and self-validating thermal hazard assessment. This document is designed to be a practical and authoritative resource, guiding researchers in both understanding and experimentally verifying the thermal behavior of 4-Methylmorpholin-3-one.

Introduction: The Significance of 4-Methylmorpholin-3-one

4-Methylmorpholin-3-one belongs to the class of morpholinones, which are heterocyclic compounds featuring both a morpholine ring and a ketone group. The "3-one" designation indicates the carbonyl group is at the third position of the ring, adjacent to the oxygen atom, classifying the molecule as a lactam (a cyclic amide). The N-methylation at position 4 yields a tertiary amine within the ring structure.

This unique combination of functional groups—a tertiary amine, an ether, and a lactam—makes it a valuable building block in organic synthesis. Notably, the closely related structure, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of Rivaroxaban, an orally active anticoagulant.[1][2] The presence of the 4-Methylmorpholin-3-one core in such pharmaceutically relevant molecules underscores the critical need to characterize its physical and chemical properties, with thermal stability being a primary concern for safe scale-up and handling.

Heating chemical compounds can initiate exothermic decomposition reactions, which, if uncontrolled, can lead to thermal runaway events. Therefore, understanding the onset temperature of decomposition, the energy released, and the gaseous byproducts formed is not merely an academic exercise but a fundamental safety requirement.

Physicochemical Properties and Comparative Analysis

Direct, experimentally verified thermal data for 4-Methylmorpholin-3-one is not extensively available in peer-reviewed literature. However, its basic properties can be sourced from chemical suppliers, and a comparative analysis with its parent structures provides a foundational context for its expected behavior.

| Property | 4-Methylmorpholin-3-one | 4-Methylmorpholine[3][4] | Morpholine[5] |

| Molecular Formula | C₅H₉NO₂ | C₅H₁₁NO | C₄H₉NO |

| Molecular Weight | 115.13 g/mol [6] | 101.15 g/mol [7] | 87.12 g/mol |

| Appearance | Liquid[6] | Colorless liquid[7] | Oily, hygroscopic liquid |

| Boiling Point | Not available | 115-116 °C[3] | 128-130 °C |

| Melting Point | Not available | -66 °C[3] | -5 °C |

| Flash Point | Not available | 24 °C (75 °F)[4] | 38 °C (100.4 °F) |

| pKa (conjugate acid) | Not available | 7.38[3] | 8.33 |

The introduction of the carbonyl group in 4-Methylmorpholin-3-one compared to 4-methylmorpholine is expected to significantly alter its physical properties, such as increasing its boiling point and polarity. The lactam functionality also introduces a new potential site for thermal decomposition.

Insights from Structural Analogues: Building a Stability Profile

To construct a reliable thermal stability profile for 4-Methylmorpholin-3-one, we must examine the known behaviors of its constituent parts.

The Morpholine Ring System

The morpholine ring itself is relatively stable but will decompose under high-temperature conditions. Studies on the thermolysis of morpholine in superheated steam have shown that breakdown begins at temperatures above 450-500°C.[8] In the event of a fire, morpholine's decomposition is known to produce poisonous and corrosive gases, including nitrogen oxides (NOx), ammonia, and carbon monoxide.[9][10] This provides a baseline understanding that the core heterocyclic structure can fragment under significant thermal stress, likely yielding similar hazardous byproducts for its derivatives.

The Lactam Functional Group

4-Methylmorpholin-3-one is a six-membered lactam. Unlike highly strained β-lactams (four-membered rings), which are notoriously susceptible to ring-opening, six-membered lactams (δ-lactams) are significantly more stable.[11][12] However, the amide bond within the lactam is a key reactive site.

-

Hydrolysis: The primary non-thermal degradation pathway for lactams is hydrolysis, which cleaves the amide bond to form an amino acid.[13] While this is typically mediated by acid or base, at elevated temperatures, residual water can facilitate this decomposition, potentially acting as a precursor to further thermal events.

-

Pyrolysis: In the absence of water, the direct thermal cleavage (pyrolysis) of amides requires high temperatures.[14] The decomposition can proceed through various complex radical pathways. For cyclic amides, thermal decomposition can lead to the formation of isocyanic acid (HNCO) and subsequently hydrogen cyanide (HCN).[15]

The N-Methyl Group

The N-methyl group makes the nitrogen a tertiary amine. While this prevents certain reactions possible with primary or secondary amines, it does not inherently increase thermal stability. 4-Methylmorpholine is classified as a stable compound under normal conditions but is also a flammable liquid.[16] The N-alkyl bond can be a point of weakness under thermal stress.

Proposed Thermal Decomposition Pathway of 4-Methylmorpholin-3-one

Based on the analysis of its structural components, a putative decomposition pathway for 4-Methylmorpholin-3-one can be proposed. This pathway should be considered a working hypothesis, subject to experimental verification through evolved gas analysis (TGA-FTIR/MS).

The decomposition is likely initiated by one of two primary routes:

-

Lactam Ring Opening: Cleavage of the amide C-N bond, potentially followed by decarboxylation or fragmentation of the resulting open-chain molecule.

-

Ether Bond Cleavage: Homolytic cleavage of one of the C-O bonds in the ring, leading to radical intermediates that undergo further rearrangement and fragmentation.

Given the relative stability of the ether linkage compared to the amide bond under certain conditions, initial cleavage at the lactam is a plausible starting point. The process could generate smaller volatile fragments such as formaldehyde, methylamine, carbon monoxide, and carbon dioxide.

A Self-Validating System: Experimental Protocols for Thermal Hazard Assessment

To move from hypothesis to definitive data, a systematic experimental approach is required. The following protocols describe a self-validating system where results from one technique inform and corroborate the findings of another.

Core Rationale for Technique Selection

-

Differential Scanning Calorimetry (DSC): This is the primary screening tool. Its purpose is to detect thermal events (melting, crystallization, decomposition) and quantify the energy they release or absorb. It provides the critical "onset temperature" of decomposition, which is a key parameter for defining safe operating limits.[17]

-

Thermogravimetric Analysis (TGA): TGA complements DSC by measuring changes in mass as a function of temperature. It allows us to distinguish between physical processes like evaporation and chemical processes like decomposition. When coupled with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), it provides invaluable information about the identity of the off-gassed decomposition products, which is essential for validating the proposed mechanism.[18]

Experimental Workflow

The logical flow of a thermal hazard assessment is crucial. A preliminary screening provides the foundational data to decide if more advanced or specialized testing is necessary.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd).

Methodology:

-

Sample Preparation:

-

Rationale: Small, representative samples ensure uniform heating and prevent thermal gradients that could skew results.

-

Procedure: Accurately weigh 5-10 mg of 4-Methylmorpholin-3-one into a high-pressure gold-plated or stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated by decomposition gases, ensuring the thermal event is accurately measured. A hermetically sealed aluminum pan can be used for initial screening but may rupture.

-

-

Instrument Setup:

-

Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule itself.

-

Procedure: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Rationale: A heating rate of 10 °C/min is a standard for screening and allows for good resolution of thermal events without sacrificing sensitivity.

-

Procedure:

-

Equilibrate the cell at a temperature well below the expected decomposition, e.g., 30 °C.

-

Ramp the temperature at a linear rate of 10 °C/min to a final temperature well above any observed thermal event, e.g., 400 °C.

-

-

-

Data Analysis:

-

Rationale: The onset temperature is the most conservative and widely used indicator of the temperature at which decomposition begins. The enthalpy provides a measure of the energy released, which is critical for assessing the potential severity of a thermal runaway.

-

Procedure: Analyze the resulting thermogram. Identify any endotherms (e.g., melting) or exotherms (decomposition). For any exothermic event, calculate the extrapolated onset temperature (Tonset) and integrate the peak area to determine the enthalpy of decomposition (ΔHd) in Joules per gram (J/g).

-

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and mass loss profile, and to identify evolved gases if coupled to FTIR/MS.

Methodology:

-

Sample Preparation:

-

Rationale: An open pan allows decomposition gases to freely evolve and be swept into the detector (if coupled).

-

Procedure: Accurately weigh 5-10 mg of 4-Methylmorpholin-3-one into an open ceramic or platinum crucible.

-

-

Instrument Setup:

-

Rationale: As with DSC, an inert atmosphere is used to study the intrinsic thermal decomposition.

-

Procedure: Place the sample crucible onto the TGA balance mechanism. Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Rationale: Using the same heating rate as the DSC experiment allows for direct correlation of the observed events.

-

Procedure:

-

Equilibrate at 30 °C.

-

Ramp the temperature at 10 °C/min to a final temperature where no further mass loss is observed, e.g., 500 °C.

-

-

-

Data Analysis:

-

Rationale: The TGA curve provides a clear picture of when and how much of the material is lost upon heating. The derivative curve (DTG) helps to precisely identify the temperatures of maximum decomposition rates.

-

Procedure: Analyze the resulting TGA curve (% mass vs. temperature) and its first derivative (DTG curve). Identify the onset of mass loss and the temperature(s) of maximum decomposition rate (peaks in the DTG curve). Correlate the temperature range of mass loss with the temperature of the exotherm observed in the DSC experiment. If using TGA-FTIR/MS, analyze the spectra of the evolved gases at the temperatures corresponding to mass loss to identify the decomposition products.

-

Conclusion and Recommendations

While direct data on the thermal decomposition of 4-Methylmorpholin-3-one is sparse, a robust safety and handling profile can be constructed through a combination of analogue analysis and systematic experimental investigation. The presence of the lactam functionality within the morpholine ring suggests that decomposition pathways may be complex, potentially involving ring-opening and fragmentation to produce hazardous gases like NOx, CO, and HCN.

It is imperative for any researcher, scientist, or drug development professional working with this compound to perform the thermal analysis outlined in this guide. The DSC and TGA protocols provide a validated, scientifically sound approach to determine critical safety parameters like the onset temperature and enthalpy of decomposition. This data is not optional; it is a prerequisite for the safe handling, storage, and process scale-up of 4-Methylmorpholin-3-one.

References

-

Gao, H., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A, 116(30), 7935-7944. [Link]

-

Golebiowski, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 24(9), 1801. [Link]

-

Jerzsele, A., & Nagy, J. (2009). Degradation of beta-lactam antibiotics. ResearchGate. [Link]

-

Iraqi, A. S., & Al-Juboori, S. A. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Chennapuram, M., et al. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Retrieved January 26, 2026, from [Link]

-

Aljamali, N. M. (2016). Studying of Applications of Normal and Cyclic Amides Compounds. ResearchGate. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

National Institutes of Health. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 589. [Link]

-

WIPO. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved January 26, 2026, from [Link]

-